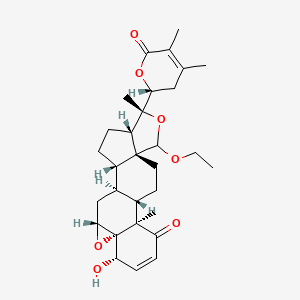

Mycoepoxydiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

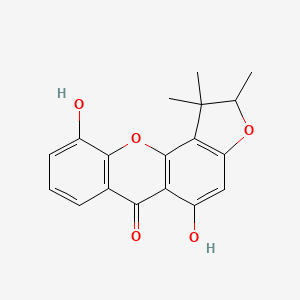

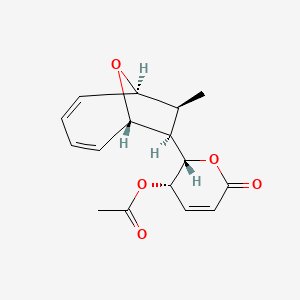

Mycoepoxydiene is a natural product found in Phomopsis with data available.

Applications De Recherche Scientifique

Cytotoxic Activity

Mycoepoxydiene (MED) and its derivatives, such as deacetylmycoepoxydiene, exhibit potent cytotoxic activity, potentially due to the alpha,beta-unsaturated lactone moiety in their structure. This property makes them significant in cancer research, particularly in studies focused on their ability to inhibit cancer cell growth (Prachya et al., 2007).

Antitumor Mechanism

MED shows promise as an antitumor agent due to its ability to simultaneously activate p53 pathways and inhibit NF-κB pathways in MCF-7 cells. This dual effect on both apoptosis and cell proliferation is rare among small molecules, highlighting MED's potential as a lead compound in antitumor research (Wang et al., 2012).

Anti-Inflammatory Effects

MED has shown efficacy in suppressing inflammatory responses. For example, it inhibits the activation of BV2 microglia stimulated by lipopolysaccharide (LPS) through suppressing pathways like NF-κB and ERK 1/2. This suggests its therapeutic potential in neurodegenerative diseases (Su et al., 2014).

Effects on Cell Cycle and Apoptosis

MED induces cell cycle arrest at the G2/M phase and apoptosis in HeLa cells. This includes promoting formation of actin stress fiber, inhibiting tubulin polymerization, and activating MAPK pathways, which are key processes in cancer therapy research (Wang et al., 2010).

Potential in Osteoporosis Treatment

MED suppresses osteoclast differentiation and reduces bone loss in mice, pointing to its potential as a novel treatment for osteoporosis. It inhibits key transcription factors and pathways involved in osteoclast differentiation, which is crucial for bone remodeling (Zhu et al., 2012).

Inhibition of Mast Cell Activation

MED's ability to suppress mast cell activation and protect mice from mast cell-mediated allergic response makes it a potential candidate for developing anti-anaphylaxis drugs. It inhibits several signaling pathways crucial for mast cell activation (Xia et al., 2013).

Suppression of Inflammatory Responses

MED exhibits an inhibitory effect on LPS-induced inflammatory responses by affecting pathways like NF-κB and MAPK. This underscores its potential as a lead compound for developing nonsteroidal anti-inflammatory drugs (Chen et al., 2012).

Propriétés

Nom du produit |

Mycoepoxydiene |

|---|---|

Formule moléculaire |

C16H18O5 |

Poids moléculaire |

290.31 g/mol |

Nom IUPAC |

[(2S,3S)-2-[(1R,6S,7R,8S)-8-methyl-9-oxabicyclo[4.2.1]nona-2,4-dien-7-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate |

InChI |

InChI=1S/C16H18O5/c1-9-11-5-3-4-6-12(20-11)15(9)16-13(19-10(2)17)7-8-14(18)21-16/h3-9,11-13,15-16H,1-2H3/t9-,11-,12+,13+,15-,16-/m1/s1 |

Clé InChI |

MQZRLGPPQPUHBI-SUVXLDSESA-N |

SMILES isomérique |

C[C@@H]1[C@H]2C=CC=C[C@@H]([C@@H]1[C@H]3[C@H](C=CC(=O)O3)OC(=O)C)O2 |

SMILES canonique |

CC1C2C=CC=CC(C1C3C(C=CC(=O)O3)OC(=O)C)O2 |

Synonymes |

mycoepoxydiene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B1251607.png)

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)

![1-[2-Bromo-1-(4-chlorophenyl)ethenyl]-2-chlorobenzene](/img/structure/B1251610.png)